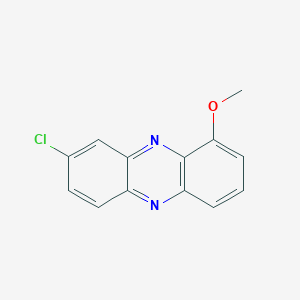

1-Methoxy-8-chlorophenazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9ClN2O |

|---|---|

Molecular Weight |

244.67 g/mol |

IUPAC Name |

8-chloro-1-methoxyphenazine |

InChI |

InChI=1S/C13H9ClN2O/c1-17-12-4-2-3-10-13(12)16-11-7-8(14)5-6-9(11)15-10/h2-7H,1H3 |

InChI Key |

FGAMSQGWUFNXBG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N=C3C=C(C=CC3=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Methoxy 8 Chlorophenazine

Established Synthetic Routes for 1-Methoxy-8-chlorophenazine

The creation of the this compound scaffold relies on several foundational synthetic reactions. These methods, while established, are continually being refined to improve yields and introduce diverse substitutions.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of phenazine (B1670421) structures. For this compound, a notable method involves the condensation of p-chloroaniline with o-nitroanisole. amanote.comjst.go.jp This reaction, however, did not result in the formation of an N-oxide byproduct. amanote.comjst.go.jp This approach is a variation of the classic Wohl-Aue reaction, which typically involves the reaction of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a strong base. skemman.iswikipedia.org

Buchwald-Hartwig Cross-Coupling Approaches to Phenazine Scaffolds

Modern synthetic organic chemistry has embraced palladium-catalyzed cross-coupling reactions for their efficiency and versatility. The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a key step in constructing the phenazine core. researchgate.net This methodology can be applied in a double-cyclization of substituted bromoanilines to yield functionalized phenazines. researchgate.net A refined synthesis for halogenated phenazines utilizes a Buchwald-Hartwig cross-coupling followed by a reductive cyclization, which has proven to be an efficient pathway to 1-methoxyphenazine (B1209711) scaffolds. nih.govfigshare.com This two-step process involves the initial palladium-catalyzed coupling of an aniline with a substituted bromo-nitroarene, followed by a base-promoted reductive cyclization to form the phenazine ring system. nih.gov For example, the coupling of various anilines with 2-bromo-3-nitroanisole (B183254) has been achieved with an average yield of 70%. nih.govfigshare.com This method offers a significant improvement over older techniques, providing a modular and high-yielding route to diverse phenazine structures. nih.gov

The table below summarizes the key steps and yields for the Buchwald-Hartwig/reductive cyclization approach:

| Step | Reaction | Reagents | Average Yield |

| 1 | Buchwald-Hartwig Cross-Coupling | Anilines, 2-bromo-3-nitroanisole, Pd catalyst | 70% nih.govfigshare.com |

| 2 | Reductive Cyclization | Sodium borohydride (B1222165), sodium ethoxide | 68% nih.govfigshare.com |

Reductive Cyclization Strategies in Phenazine Core Formation

Reductive cyclization is a pivotal strategy in the synthesis of the phenazine core. nih.govfigshare.com This method is often employed following an initial coupling reaction, such as the Buchwald-Hartwig amination, to construct the final heterocyclic ring. nih.govfigshare.com In a notable example, a base-promoted reductive cyclization using sodium borohydride and sodium ethoxide in ethanol (B145695) transforms the nitroarene intermediates into 1-methoxyphenazines with an average yield of 68%. nih.gov This approach has been instrumental in the synthesis of a variety of halogenated phenazines. nih.govfigshare.com However, the success of reductive cyclization can be influenced by the substituents on the aromatic rings. For instance, attempts to synthesize certain phenazine-2,8-dicarboxylates via a Holliman's reductive cyclization strategy were unsuccessful, suggesting that substituent effects can significantly impact the reaction's viability. arkat-usa.orgresearchgate.net

Wohl-Aue Reaction Applications in Substituted Phenazine Synthesis

The Wohl-Aue reaction, first reported in 1901, is a classic method for synthesizing phenazines through the condensation of anilines and nitrobenzene compounds under basic and heated conditions. skemman.iswikipedia.org Specifically, this compound has been prepared via the Wohl-Aue reaction by condensing p-chloroaniline and o-nitroanisole. amanote.comjst.go.jp While this reaction is a valuable tool, it can suffer from low yields and the formation of side products. skemman.is Despite these limitations, the Wohl-Aue reaction has been utilized in the modular synthesis of libraries of halogenated phenazines. researchgate.netnih.gov For instance, the reaction of various anilines with 2-nitroanisole (B33030) under harsh conditions (potassium hydroxide (B78521) in refluxing toluene) has been employed, although with low average yields (<10%). nih.gov

The following table outlines the reactants used in the Wohl-Aue synthesis of this compound:

| Reactant 1 | Reactant 2 | Product |

| p-Chloroaniline | o-Nitroanisole | This compound amanote.comjst.go.jp |

Electrochemical Synthesis of Halogenated Phenazine Precursors

Electrochemical methods offer a milder and more efficient alternative for the synthesis of phenazine precursors. An established electrochemical approach involves the reduction of 3,3,6,6-tetrachloro-1,2-cyclohexanedione to 3,6,6-trichloro-2-hydroxy-2-cyclohexen-1-one. researchgate.net This intermediate serves as a synthetic equivalent of 3-chloro-1,2-benzoquinone and can be reacted with aromatic 1,2-diamines, followed by aromatization, to yield 1-chlorophenazines in high yields. researchgate.net More recent developments in electro-oxidative synthesis have provided a general protocol for accessing a diverse range of phenazines under mild conditions, using aerial oxygen as the oxidant and inexpensive electrodes. researchgate.net

Synthesis of N-Oxide Derivatives of Chlorophenazines

The N-oxide derivatives of chlorophenazines are often formed as byproducts during phenazine synthesis, particularly in the Wohl-Aue reaction. amanote.comjst.go.jp For example, the condensation of m-chloroaniline and o-nitroanisole yields 1-methoxy-9-chlorophenazine, and the N-oxide of the latter is also formed. amanote.comjst.go.jp Similarly, the reaction between p-chloroaniline and m-nitroanisole produces 1-methoxy-7-chlorophenazine and its 5-oxide. amanote.comjst.go.jp The synthesis of N-oxides can also be achieved through the direct oxidation of the parent phenazine. While specific protocols for this compound are not detailed, the oxidation of other chlorinated phenazine precursors has been studied. The halogen-activating effect of the N-oxide group in chlorophenazine-N-oxides has been noted, making them susceptible to nucleophilic substitution. acs.org

The table below lists some examples of chlorophenazine N-oxides formed during synthesis:

| Reactants | Phenazine Product | N-Oxide Byproduct |

| m-Chloroaniline, o-Nitroanisole | 1-Methoxy-9-chlorophenazine | 1-Methoxy-9-chlorophenazine N-oxide amanote.comjst.go.jp |

| p-Chloroaniline, m-Nitroanisole | 1-Methoxy-7-chlorophenazine | 1-Methoxy-7-chlorophenazine 5-oxide amanote.comjst.go.jp |

| o-Chloroaniline, m-Nitroanisole | 1-Methoxy-9-chlorophenazine | 1-Methoxyphenazine 5-oxide amanote.comjst.go.jp |

Regioselective Synthesis and Positional Isomer Control in Methoxy-chlorophenazines

The precise placement of substituents on the phenazine core is paramount for its biological activity. The synthesis of nonsymmetrically substituted phenazines, such as this compound, requires stringent control over positional isomers.

A significant challenge in phenazine synthesis is achieving regioselectivity. When using substituted benzofuroxans and phenolates, the reaction can yield a mixture of isomers. scielo.br The electronic properties of the substituent on the benzofuroxan (B160326) determine the ratio of the resulting 7- and 8-isomers of phenazine N5,N10-dioxides. scielo.br Specifically, the proportion of the 7-isomer has been shown to be linearly related to the Hammett substituent constants. scielo.br

One effective strategy for the regioselective synthesis of nonsymmetrical phenazines is the Buchwald-Hartwig coupling reaction. acs.org This method involves the coupling of a nonsymmetrically substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene (B46134) derivative. acs.orgresearchgate.net This is followed by the reduction of the resulting bis(2-nitrophenyl)amine (B107571) and a final tandem-like oxidation to form the phenazine ring system. acs.orgresearchgate.net This modular approach allows for the precise installation of substituents, with reported yields for the coupling step ranging from 77–96%.

Another approach involves the reaction of N-aryl-2-nitrosoanilines with nucleophiles. Aromatic nucleophilic substitution of halogens in these compounds with ammonia, alkylamines, and alkoxide ions occurs with high regioselectivity at the position para to the nitroso group. thieme-connect.com If both ortho and para positions are halogenated, substitution occurs exclusively at the para position. thieme-connect.com

| Method | Key Reactants | Controlling Factor | Typical Yields | Reference |

|---|---|---|---|---|

| Benzofuroxan Expansion | Substituted Benzofuroxans and Phenolates | Electronic properties of benzofuroxan substituent | Variable, mixture of isomers often formed | scielo.br |

| Buchwald-Hartwig Coupling | 4,5-Dialkoxy-2-nitroaniline and 1-Bromo-2-nitrobenzene derivative | Precise choice of substituted starting materials | 77–96% (coupling step) | acs.orgresearchgate.net |

| Nucleophilic Substitution of N-aryl-2-nitrosoanilines | Halogenated N-aryl-2-nitrosoanilines and Nucleophiles | Inherent regioselectivity for para-substitution | High yields | thieme-connect.com |

Advanced Synthetic Techniques and Yield Optimization for this compound Analogs

To enhance the efficiency and accessibility of this compound and its derivatives, researchers have explored advanced synthetic techniques and methods for yield optimization.

Microwave-Assisted Synthesis of Phenazine Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. nih.gov This technique has been successfully applied to the synthesis of various phenazine derivatives. For instance, the condensation of 2-chlorophenazine (B179647) 5-oxide with benzyl (B1604629) alcohol or amines under microwave irradiation can produce 2-benzyloxy or 2-amino derivatives. The use of phase-transfer catalysts can further improve yields by stabilizing intermediates. Multicomponent reactions facilitated by microwave irradiation represent an effective and green chemistry approach to synthesizing complex heterocyclic systems. nih.govbeilstein-journals.org

Functional Group Interconversions on the Phenazine Core

The ability to modify functional groups on a pre-existing phenazine core is crucial for creating a diverse library of analogs for biological screening. The phenazine skeleton is amenable to various functional group interconversions. researchgate.net For example, the chlorine atom at the 2-position of 2-chlorophenazine 5-oxide is susceptible to nucleophilic displacement, and the oxide group at position 5 enhances the electrophilicity of the chlorine.

A refined synthesis of halogenated phenazines (HPs) involves the efficient generation of intermediate 1-methoxyphenazine scaffolds through a Buchwald-Hartwig cross-coupling followed by a reductive cyclization, with average yields of 70% and 68%, respectively. researchgate.net These 1-methoxyphenazine products can then be demethylated using reagents like boron tribromide (BBr3) and subsequently brominated with N-bromosuccinimide (NBS) to yield target halogenated phenazines. researchgate.netnih.gov

| Technique | Application | Key Advantages | Example Reaction | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Synthesis of phenazine derivatives | Shorter reaction times, higher yields, green chemistry | Condensation of 2-chlorophenazine 5-oxide with amines | nih.gov |

| Functional Group Interconversion | Modification of the phenazine core | Creates diverse analogs from a common intermediate | Demethylation of 1-methoxyphenazines followed by bromination | researchgate.netnih.gov |

Development of Prodrug Strategies Utilizing this compound Scaffolds

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. nih.gov This strategy can be employed to improve the pharmacokinetic properties and reduce the toxicity of a drug. The this compound scaffold has been utilized in the development of novel prodrugs.

A notable example is the development of a bacterial-selective prodrug strategy for active halogenated phenazines (HPs). researchgate.net This approach employs a reductively-activated quinone-alkyloxycarbonyloxymethyl (QuAOCOM) moiety. researchgate.net This strategy has led to the creation of highly active HP prodrugs with excellent antibacterial and biofilm eradication activities against pathogens like MRSA. researchgate.net The design of such prodrugs aims to enhance tumor uptake and can be activated by enzymes that are specifically expressed at higher levels in tumors, leading to a selective anti-tumor effect. nih.gov

| Prodrug Moiety | Activation Mechanism | Target | Desired Outcome | Reference |

|---|---|---|---|---|

| Quinone-alkyloxycarbonyloxymethyl (QuAOCOM) | Reductive activation | Bacteria (e.g., MRSA) | Selective release of active halogenated phenazine, enhanced antibacterial activity | researchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 1 Methoxy 8 Chlorophenazine Analogs

Positional Effects of Methoxy (B1213986) and Chloro Substituents on Phenazine (B1670421) Activity

The specific placement of methoxy and chloro groups on the phenazine scaffold is a critical determinant of biological activity. Studies on various substituted phenazines have demonstrated that even minor shifts in substituent positioning can lead to significant changes in efficacy and selectivity. For instance, research on halogenated phenazine derivatives has highlighted the importance of the substitution pattern for antibacterial and biofilm eradication activities. mdpi.com Analogs with substitutions at the C6 and C8 positions have shown enhanced antibacterial properties. mdpi.com

In the case of 1-Methoxy-8-chlorophenazine, the methoxy group at the C1 position and the chloro group at the C8 position create a unique electronic and steric profile. While direct comparative studies on all positional isomers of methoxy-chloro-phenazine are limited, research on related phenazine-1-carboxamides has shown that substituents at the 9-position (equivalent to the 8-position in this compound) significantly influence cytotoxicity. nih.gov Specifically, small, lipophilic groups like methyl or chloro at this position were found to be the most potent inhibitors. nih.gov This suggests that the chloro group at the 8-position in this compound likely plays a crucial role in its biological activity.

The following table summarizes the positional effects of substituents on the activity of phenazine analogs based on available research.

| Position of Substituent | Observed Effect on Activity | Reference Compound Class |

| C6 | Enhanced antibacterial and biofilm eradication activities | Halogenated Phenazines |

| C8 | Enhanced antibacterial activity | Halogenated Phenazines |

| C9 | Potent inhibitors of tumor cell growth (small, lipophilic groups) | Phenazine-1-carboxamides |

Impact of Phenazine Core Modifications on Biological Interactions

Alterations to the fundamental tricyclic phenazine core structure can profoundly impact its biological interactions. Modifications such as the fusion of additional aromatic rings or the replacement of nitrogen atoms with other heteroatoms can alter the molecule's shape, electronic distribution, and ability to interact with biological targets.

For example, the development of fused aryl phenazine derivatives has been explored to enhance anticancer activity. mdpi.com These modifications extend the planar aromatic system, which can lead to improved DNA intercalation, a common mechanism of action for many anticancer agents. Similarly, the synthesis of bis(phenazine-1-carboxamides), where two phenazine units are linked together, has resulted in a new class of dual topoisomerase I/II-directed anticancer drugs with potent activity. acs.org These larger molecules can span DNA base pairs and interact with both the DNA and the topoisomerase enzymes.

Furthermore, modifications to the nitrogen atoms within the pyrazine (B50134) core, such as the formation of phenazine 5,10-dioxides, have been shown to be pivotal for cytotoxic activity, particularly under hypoxic conditions found in solid tumors. rsc.org These N-oxides can act as bioreductive prodrugs, being activated in low-oxygen environments to generate cytotoxic species.

The table below illustrates the impact of different core modifications on the biological activity of phenazine analogs.

| Modification to Phenazine Core | Resulting Biological Effect | Example Compound Class |

| Fusion of Aromatic Rings | Enhanced anticancer activity | Fused Aryl Phenazines |

| Dimerization (Bis-phenazines) | Dual topoisomerase I/II inhibition | Bis(phenazine-1-carboxamides) |

| N-Oxidation | Selective cytotoxicity in hypoxic conditions | Phenazine 5,10-dioxides |

Systematic Structural Variations and Their Influence on Selectivity

Systematic structural variations of phenazine analogs are crucial for fine-tuning their selectivity towards specific biological targets, such as particular enzymes or cell types. By methodically altering different parts of the molecule, researchers can identify key structural features that govern selective interactions.

For instance, in the development of phenazine-based anticancer agents, systematic modifications have been made to enhance selectivity for cancer cells over healthy cells. Studies on phenazine 5,10-dioxide analogs have shown that dihalogenated and dimethylated derivatives of 1-hydroxyphenazine (B607933) 5,10-dioxide displayed increased cytotoxic potency in acute myeloid leukemia (AML) cells. rsc.org However, the dihalogenated compounds also exhibited high toxicity towards cardiomyoblast cells, whereas the 7,8-dimethylated analogs showed better selectivity for the AML cells. rsc.org This highlights how subtle changes in substitution can significantly impact selectivity.

Another example is the development of bis(phenazine-1-carboxamides) as dual topoisomerase I/II inhibitors. Systematic variation of substituents on the phenazine rings revealed that analogs with small, lipophilic groups at the 9-position were the most potent. nih.gov Furthermore, these compounds showed preferential activity toward colon tumor cell lines. nih.gov This selectivity is attributed to how the specific substituents interact with the binding pockets of the topoisomerase enzymes and the surrounding DNA.

The following table provides examples of systematic structural variations and their observed influence on the selectivity of phenazine derivatives.

| Structural Variation | Target | Influence on Selectivity |

| 7,8-dimethylation | Acute Myeloid Leukemia (AML) cells vs. Cardiomyoblast cells | Increased selectivity for AML cells |

| 9-substitution with small, lipophilic groups | Colon tumor cell lines | Preferential activity towards colon tumor lines |

Computational Approaches to SAR/QSAR for this compound Derivatives

Computational methods, including SAR and QSAR, are invaluable tools for understanding and predicting the biological activity of this compound derivatives. These approaches use computer models to correlate the chemical structure of molecules with their biological effects, thereby accelerating the drug discovery process.

QSAR modeling relies on the use of molecular descriptors, which are numerical values that characterize various aspects of a molecule's structure. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For phenazine derivatives, a range of descriptors has been employed to build predictive QSAR models for activities such as antibacterial and anticancer effects. mdpi.commdpi.com

Commonly used molecular descriptors in QSAR studies of phenazine analogs include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com These are crucial for understanding interactions involving electrostatic forces and charge transfer.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters. They are important for determining how well a molecule fits into a biological target's binding site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures a molecule's lipophilicity. This is a key factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the arrangement of atoms and bonds.

The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model.

The table below lists some of the key molecular descriptors used in QSAR modeling of phenazine analogs.

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Electronic | HOMO/LUMO energies, Atomic charges | Electrostatic interactions, Reactivity |

| Steric | Molecular volume, Surface area | Receptor binding fit |

| Hydrophobic | LogP | Membrane permeability, ADME properties |

| Topological | Connectivity indices | Overall molecular structure |

Theoretical models, often derived from QSAR studies and molecular docking simulations, allow for the prediction of biological activity based on specific structural features. Molecular docking, for instance, is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. eurekaselect.comkne-publishing.com

For phenazine derivatives, docking studies have been used to predict their binding modes with targets like Bcr-Abl tyrosine kinase and OXA-48 carbapenemase. eurekaselect.comkne-publishing.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the phenazine analog and the amino acid residues in the active site of the target. kne-publishing.com This information is invaluable for designing new derivatives with improved binding affinity and selectivity.

Furthermore, machine learning models, trained on datasets of known phenazine derivatives and their activities, can predict the properties of novel, untested compounds. nih.gov For example, machine learning has been used to predict the redox potentials of phenazine derivatives, a key property related to their biological activity. nih.gov These theoretical predictions help to prioritize which new analogs to synthesize and test, saving significant time and resources in the drug discovery pipeline.

Mechanistic Studies of 1 Methoxy 8 Chlorophenazine S Biological Interactions

Reactive Oxygen Species (ROS) Generation by 1-Methoxy-8-chlorophenazine Analogs

Phenazine (B1670421) compounds are recognized as redox-active molecules, a characteristic that is central to their biological activity. nih.govnih.gov Their ability to participate in oxidation-reduction reactions allows them to reduce molecular oxygen, leading to the formation of reactive oxygen species (ROS). nih.govnih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. caltech.edu

The biological activities of various phenazine derivatives are presumed to stem from this capacity to generate toxic ROS. mdpi.com For instance, studies on phenazine-1-carboxylic acid (PCA), a well-known phenazine, have demonstrated that its antitumor activity in prostate cancer cells is mediated by the production of ROS. researchgate.netjcu.cz This increase in intracellular ROS can trigger downstream signaling pathways, such as the pro-apoptotic JNK signaling cascade, contributing to programmed cell death. researchgate.netjcu.cz The general mechanism involves the phenazine molecule acting as an electron shuttle, facilitating the transfer of electrons to molecular oxygen and thereby creating a state of oxidative stress within the cell. nih.gov This ability is fundamental to the broad-spectrum antibiotic and anticancer effects observed with many phenazine compounds.

DNA Intercalation and Replication/Transcription Modulation by Phenazine Derivatives

The planar, aromatic structure of the phenazine nucleus is well-suited for interaction with DNA. nih.gov One of the key mechanisms by which phenazine derivatives exert their cytotoxic effects is through DNA intercalation. nih.gov This process involves the insertion of the flat phenazine ring system between the base pairs of the DNA double helix. researchgate.net Such an interaction can lead to significant structural distortions of the DNA, including unwinding and lengthening of the helix, which in turn interferes with critical cellular processes. nih.govmanchester.ac.uk

This structural disruption can inhibit DNA replication and transcription, as the enzymes responsible for these processes, DNA and RNA polymerases, are unable to function correctly on the distorted template. nih.govnih.gov The antitumor activity of several phenazine compounds has been linked to this mode of action. nih.gov For example, the novel antitumor compound NC-182, which features a benzo[a]phenazine (B1654389) ring, is a potent DNA intercalator. nih.gov Similarly, the bis-phenazine XR5944 is a cytotoxic agent that intercalates into DNA and inhibits transcription. nih.gov Studies with model phenazine derivatives like aposafranine (B1223006) have shown that binding can occur through a "wedge-like partial intercalation," indicating that the precise mode of interaction can vary depending on the specific structure of the phenazine derivative. nih.govresearchgate.net

Induction of Apoptotic Pathways in Cellular Systems by Phenazine Compounds

A significant body of research points to the ability of phenazine compounds to induce apoptosis, or programmed cell death, in various cell types, particularly in cancer cells. researchgate.netjcu.czresearchgate.net This is a crucial mechanism for their potential as anticancer agents, as apoptosis is a controlled process of cell elimination that avoids the inflammatory response associated with necrosis.

Phenazine-1-carboxylic acid has been shown to stimulate apoptosis in human prostate cancer cells in a time-dependent manner. researchgate.netjcu.cz The induction of apoptosis by phenazines can occur through multiple pathways. Phenazine cations, for instance, have been found to trigger lysosome-dependent cell death that involves both necrosis and caspase-dependent apoptosis. acs.orgnih.gov This indicates that these compounds can activate complex cellular death mechanisms. Furthermore, some phenoxazine (B87303) derivatives, which are structurally related to phenazines, have been shown to induce caspase-independent apoptosis, suggesting that the specific cell death pathway can be dependent on both the compound's structure and the cellular context. nih.govnih.gov

Caspase Activation and Bcl-2 Family Protein Modulation

The induction of apoptosis by phenazines often involves the activation of caspases, a family of proteases that execute the process of cell death. e-century.us Studies have shown that treatment with certain phenazine derivatives leads to the proteolytic cleavage and activation of key caspases, such as caspase-3 and caspase-8. e-century.us Activated caspases are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. researchgate.netnih.govnih.gov The ratio of these proteins is a critical determinant of cell fate. researchgate.net Research has demonstrated that phenazine compounds can modulate this balance to favor apoptosis. For example, phenazine-1-carboxylic acid has been shown to downregulate the anti-apoptotic protein Bcl-2. jcu.cz This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. jcu.cz This event is a key step in the intrinsic apoptotic pathway, triggering the activation of the caspase cascade. mdpi.com The ability of phenazine derivatives to modulate Bcl-2 family proteins is therefore a critical aspect of their pro-apoptotic mechanism. benthamscience.com

Modulation of Cellular Signaling Pathways by this compound

Phenazine compounds are capable of influencing various cellular signaling pathways, thereby affecting fundamental cellular processes like proliferation, survival, and death. The specific pathways modulated can depend on the phenazine derivative and the cell type.

One of the key pathways affected by phenazines is the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov The MAPK family includes several key kinases such as ERK, p38, and JNK, which regulate cellular responses to a wide array of stimuli. frontiersin.org Activation of the ERK pathway generally promotes cell proliferation, while the activation of JNK and p38 pathways is often associated with stress responses and apoptosis. frontiersin.org For example, phenazine-1-carboxylic acid has been found to trigger pro-apoptotic JNK signaling in prostate cancer cells as a consequence of ROS generation. researchgate.netjcu.cz

Another critical signaling pathway that can be influenced is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a transcription factor that plays a central role in regulating immune and inflammatory responses, as well as cell survival. mdpi.comyoutube.com Its dysregulation is linked to various diseases, including cancer. nih.gov While direct evidence for this compound is pending, the ability of small molecules to interfere with NF-κB signaling is a known mechanism of anticancer activity, and it is plausible that phenazine derivatives could also exert their effects through this pathway. nih.gov

Investigation of Iron Starvation Mechanisms in Microbial Biofilms

A novel and significant mechanism of action for halogenated phenazines, a class which includes this compound, is their ability to eradicate bacterial biofilms through the induction of iron starvation. Biofilms are communities of microorganisms encased in a protective matrix, which makes them notoriously resistant to conventional antibiotics.

Iron is an essential nutrient for bacterial survival and is critical for various cellular processes and for the development of biofilms. Research has shown that certain halogenated phenazines can effectively disrupt iron homeostasis in bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). These compounds are believed to rapidly diffuse into bacterial cells within the biofilm and directly bind to intracellular iron(II). This sequestration of iron leads to a state of acute iron starvation.

In response to this iron deprivation, the bacterial cells upregulate genes involved in iron uptake systems. However, this compensatory response is insufficient to overcome the potent iron-chelating effect of the phenazine, ultimately leading to bacterial cell death and the eradication of the biofilm. This mechanism is distinct from simple metal sequestration by extracellular chelators, as it involves the intracellular activity of the phenazine compound.

Cellular Uptake and Intracellular Localization Studies of Phenazines

The efficacy of any biologically active compound is contingent upon its ability to reach its intracellular target. Studies on phenazine derivatives have revealed that their cellular uptake and subsequent localization are influenced by their physicochemical properties, such as lipophilicity and chemical structure. nih.gov

Many phenazine compounds are membrane-permeant and can bioaccumulate within cells, particularly in macrophages. nih.gov The uptake process can be energy-dependent, consistent with an endocytic mechanism. nih.gov Following internalization, phenazines can be found in various subcellular compartments. Confocal fluorescence microscopy has shown that some fluorescent phenazine derivatives localize within the cytoplasm and at the periphery of the nucleus. nih.gov

Interestingly, the intracellular destination can be quite specific. For example, certain cationic phenazines have been observed to predominantly localize within lysosomes. nih.gov The accumulation in these acidic organelles can lead to lysosomal membrane permeabilization, releasing lysosomal enzymes into the cytosol and triggering a form of cell death known as lysosome-dependent cell death. acs.org Other phenazine compounds, such as Janus Green B, are known to accumulate in mitochondria, driven by the electrical potential across the mitochondrial membrane. researchgate.net The specific patterns of cellular uptake and localization are therefore crucial in determining the ultimate biological and therapeutic effects of different phenazine derivatives.

Enzyme Inhibition and Activation Studies with Phenazine Analogs

Phenazine derivatives represent a broad class of nitrogen-containing heterocyclic compounds that have been extensively studied for their diverse biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net A significant aspect of their mechanism of action involves the inhibition or activation of various enzymes. While specific studies on this compound are limited, research on analogous phenazine structures provides critical insights into their interactions with enzyme systems. These studies reveal that the phenazine core can be modified to create potent and selective inhibitors for specific enzyme targets. nih.gov

Investigations into phenazine analogs have identified them as inhibitors of several key enzymes. For instance, certain phenazine derivatives have been found to inhibit thioredoxin reductase I (TrxR1), a crucial enzyme in cellular redox balance, and α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.govmdpi.com The anticancer activities of some phenazine analogues have been linked to their ability to act as dual inhibitors of topoisomerase I and II. nih.gov

A study focused on a phenazine analogue, referred to as CPUL1, identified it as a novel inhibitor of thioredoxin reductase I (TrxR1). nih.gov This discovery was significant as TrxR1 is a key enzyme in maintaining the cellular redox balance and is often overexpressed in cancer cells. The inhibition of TrxR1 by this phenazine analogue suggests a targeted mechanism for its observed antitumor activities against human liver carcinoma cells (Hep G2). nih.gov The research indicated that CPUL1 could directly bind to TrxR1, leading to the inhibition of its enzymatic activity at cellular and molecular levels. nih.gov

Table 1: Inhibitory Action of Phenazine Analog CPUL1 on Thioredoxin Reductase I

| Compound | Target Enzyme | Cell Line | Key Findings |

|---|

In another line of research, phenazine analogs isolated from the endophytic Streptomyces sp. PH9030 were evaluated for their inhibitory effects on α-glucosidase. mdpi.com This enzyme plays a role in breaking down carbohydrates into glucose, and its inhibition is a therapeutic strategy for managing diabetes. The study found that several phenazine compounds, including phenazine-1-carboxamide, demonstrated notable α-glucosidase inhibitory activity. mdpi.com The structure-activity relationship analysis suggested that specific substitutions on the phenazine ring could significantly influence the inhibitory potency. mdpi.com

Table 2: α-Glucosidase Inhibitory Activity of Phenazine Analogs

| Compound | Source | IC₅₀ (μM) |

|---|---|---|

| Naphthgeranine G | Streptomyces sp. PH9030 | 66.4 ± 6.7 |

| 12-hydroxy-naphthgeranine A | Streptomyces sp. PH9030 | 115.6 ± 4.4 |

| Phenazine-1-carboxamide | Streptomyces sp. PH9030 | 105.4 ± 10.5 |

| Naphthgeranine A | Streptomyces sp. PH9030 | 185.9 ± 0.2 |

Data sourced from a study on bioactive analogs from endophytic Streptomyces sp. mdpi.com

These studies collectively underscore the potential of the phenazine scaffold as a template for designing specific enzyme inhibitors. The diverse enzymatic targets identified for various phenazine analogs highlight the versatility of this class of compounds in modulating biological pathways.

Advanced Spectroscopic and Computational Analysis of 1 Methoxy 8 Chlorophenazine

Spectroscopic Characterization Techniques for Phenazine (B1670421) Structural Elucidation

The structural framework of phenazine derivatives is typically confirmed through a suite of spectroscopic methods. nih.gov Each technique provides unique insights, and together they allow for a complete and confident assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 1-methoxy-8-chlorophenazine, both ¹H and ¹³C NMR would provide critical data for structural confirmation. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the six aromatic protons and the three methoxy (B1213986) protons. Due to the asymmetry of the molecule, all six aromatic protons should be chemically non-equivalent, resulting in a complex pattern of doublets and triplets in the aromatic region (typically δ 7.0-8.5 ppm). The methoxy group protons would appear as a sharp singlet, likely in the δ 3.8-4.0 ppm region. rsc.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display 13 distinct signals, one for each unique carbon atom in the molecule. The phenazine core carbons would resonate in the aromatic region (δ 110-150 ppm), while the methoxy carbon would appear further upfield (typically δ 55-60 ppm). researchgate.net The specific chemical shifts are influenced by the electronic effects of the methoxy (electron-donating) and chloro (electron-withdrawing) substituents.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Analysis Type | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H NMR | Aromatic Protons (C2-H, C3-H, C4-H) | ~ δ 7.5 - 8.3 | Doublet, Triplet |

| ¹H NMR | Aromatic Protons (C6-H, C7-H, C9-H) | ~ δ 7.6 - 8.4 | Doublet, Doublet of Doublets |

| ¹H NMR | Methoxy Protons (-OCH₃) | ~ δ 3.9 | Singlet |

| ¹³C NMR | Phenazine Carbons | ~ δ 110 - 150 | 12 distinct signals |

| ¹³C NMR | Methoxy Carbon (-OCH₃) | ~ δ 55 - 60 | 1 signal |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. wikipedia.orglibretexts.org For this compound (C₁₃H₉ClN₂O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

In electron ionization (EI) mass spectrometry, the molecule would be expected to show a distinct molecular ion (M⁺) peak. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. nih.gov Common fragmentation pathways for such aromatic compounds include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a carbon monoxide (CO) molecule. miamioh.edu The cleavage of the C-Cl bond is also a possible fragmentation pathway. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z (for ³⁵Cl) | Description |

| [M]⁺ | [C₁₃H₉³⁵ClN₂O]⁺ | 244 | Molecular Ion |

| [M+2]⁺ | [C₁₃H₉³⁷ClN₂O]⁺ | 246 | Isotope Peak |

| [M-CH₃]⁺ | [C₁₂H₆³⁵ClN₂O]⁺ | 229 | Loss of a methyl radical |

| [M-CH₃-CO]⁺ | [C₁₁H₆³⁵ClN₂]⁺ | 201 | Subsequent loss of CO |

| [M-Cl]⁺ | [C₁₃H₉N₂O]⁺ | 209 | Loss of a chlorine radical |

For phenazine derivatives, crystallography can confirm the planarity of the heterocyclic ring system and reveal how substituents may cause minor distortions. nih.govmdpi.com It can also provide insights into intermolecular interactions in the solid state, such as π-π stacking, which are crucial for understanding the material's properties. mdpi.com While a specific crystal structure for this compound is not publicly documented, this method remains the gold standard for unambiguous structural proof. nih.gov The resulting structural data is also invaluable for validating and refining computational models. acs.org

Photochemical Reactivity and Photoisomerization Pathways of Phenazine N-oxides

The photochemical behavior of phenazine N-oxides is a subject of significant interest, leading to complex molecular rearrangements and the formation of various photoproducts. The specific pathways and product distributions are highly dependent on the nature and position of substituents on the phenazine core, as well as the solvent used. While specific studies on this compound are not extensively documented in publicly available literature, the general principles governing the photoreactivity of substituted phenazine N-oxides provide a framework for understanding its likely behavior.

Upon absorption of ultraviolet light, phenazine N-oxides are promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state or directly engage in photochemical reactions from the singlet state. The subsequent chemical transformations are largely dictated by the electronic properties of the substituents.

Two primary photochemical reaction pathways have been identified for substituted phenazine N-oxides: the formation of quinoxaline derivatives and the formation of lactams. rsc.org The relative efficiency of these pathways is influenced by the electronic character of the excited state. The formation of lactams is observed to be a significant pathway when the excited state possesses an internal charge transfer character. rsc.org

Another potential, though often less efficient, photochemical process is photodeoxygenation, which results in the formation of the corresponding phenazine.

The effect of substituents on the photochemical reactivity of phenazine N-oxides has been systematically investigated, with disappearance quantum yields and product formation quantum yields determined for various derivatives. These studies reveal that both electron-donating and electron-withdrawing groups can significantly alter the course of the photoreaction.

To illustrate the influence of substituents on the photochemical outcomes, the following table summarizes the disappearance quantum yields and the formation quantum yields of the major photoproducts for a selection of substituted phenazine N-oxides.

| Substituent | Disappearance Quantum Yield (Φ-N-oxide) | Lactam Formation Quantum Yield (Φlactam) | Oxepinoquinoxaline Formation Quantum Yield (Φoxepino) |

| H | 0.10 | 0.02 | 0.05 |

| 2-Cl | 0.12 | 0.01 | 0.07 |

| 2-MeO | 0.08 | 0.03 | 0.03 |

| 2-CN | 0.15 | 0.005 | 0.09 |

Note: The data presented in this table is illustrative of the range of quantum yields observed for substituted phenazine N-oxides and is not specific to this compound. The values are generalized from trends reported in the literature.

The study of these photochemical pathways is crucial for understanding the stability and potential applications of phenazine N-oxides in various light-induced processes. Further computational and experimental studies on this compound are necessary to elucidate its specific photochemical reactivity and isomerization pathways.

Emerging Research Applications of 1 Methoxy 8 Chlorophenazine and Phenazine Derivatives

Applications in Organic Electronic Materials Research

The development of novel organic materials is crucial for the advancement of next-generation electronic devices. Phenazine (B1670421) derivatives have shown considerable promise in this field due to their inherent aromatic structure and tunable electronic characteristics.

Organic semiconductors are the active components in organic field-effect transistors (OFETs) and organic photovoltaic cells. The charge carrier mobility in these materials is a critical parameter for device performance. The molecular packing in the solid state plays a significant role in determining this mobility. Research on fluorinated tetrabenzo[a,c,h,j]phenazines has shown that the position of methoxy (B1213986) substituents has a significant effect on the crystal packing, influencing the molecular arrangement and, consequently, the electronic properties. proquest.com For example, a change in the methoxy substitution position can induce a shift from a lamellar to a herringbone packing motif, which can alter the charge transport characteristics. proquest.com The presence of both a methoxy and a chloro group in 1-Methoxy-8-chlorophenazine could lead to unique intermolecular interactions and packing arrangements, potentially resulting in favorable charge transport properties for semiconductor applications. A study on substituted phenazines, including those with methoxy and chloro groups, measured their electrical conductivities and found that the photocurrent was affected by the position of the substituents. nasa.gov

Table 1: Potential Impact of Substituents on the Properties of this compound in Organic Electronics

| Substituent | Position | Electronic Nature | Potential Effect on Organic Electronic Properties |

| Methoxy | 1 | Electron-donating | Can raise the HOMO energy level, influencing charge injection and transport. May affect molecular packing. |

| Chloro | 8 | Electron-withdrawing | Can lower the LUMO energy level, impacting electron affinity and transport. May enhance π-stacking. |

Electrochemical Sensing and Electrocatalysis Applications

Phenazine dyes and their polymeric derivatives are finding increasing use in the development of electrochemical sensors and biosensors. tandfonline.commq.edu.auresearchgate.net They can act as redox mediators, facilitating electron transfer between an analyte and an electrode. tandfonline.commq.edu.auresearchgate.net The electrocatalytic properties of phenazines can lead to a decrease in the overpotential required for the detection of various analytes, thereby enhancing the sensitivity and lowering the detection limit of the sensor. tandfonline.commq.edu.auresearchgate.net

The redox potential of phenazine derivatives can be systematically tuned by introducing electron-donating or electron-withdrawing groups. rsc.orgrsc.org The methoxy group (an electron-donating group) and the chloro group (an electron-withdrawing group) in this compound would be expected to have opposing effects on the electron density of the phenazine ring, thereby modifying its redox potential. This tailored redox behavior could be exploited for the selective detection of specific analytes. For instance, a computational study on phenazine derivatives investigated how different functional groups influence their redox potentials for applications in aqueous organic flow batteries. rsc.org This principle of tunable redox potentials is directly applicable to the design of electrochemical sensors.

Fluorescent Properties in Optical Bioimaging Techniques

The inherent fluorescence of many phenazine derivatives makes them attractive candidates for developing probes for optical bioimaging. nih.govnih.gov The emission wavelength, quantum yield, and Stokes shift of these fluorophores can be modified through chemical functionalization. Amino-phenazine and amino-phenazinium derivatives, for example, exhibit improved fluorescence efficiency due to the suppression of non-radiative relaxation processes. nih.gov

The methoxy group in this compound, being an electron-donating group, could enhance the fluorescence quantum yield, while the chloro group might introduce a heavy-atom effect that could influence the photophysical properties, potentially leading to interesting fluorescence characteristics. The tunability of the photophysical properties of phenazines allows for the design of probes that absorb and emit in the near-infrared (NIR) region, which is advantageous for deep-tissue imaging due to reduced autofluorescence and light scattering. nih.gov A review of phenazine derivatives for optical sensing highlights their tunable structures and excellent optical performance as key features for these applications. rsc.orgresearchgate.net

Research Probes for Investigating Cellular Processes and Lipid Dynamics

Furthermore, phenazine derivatives have been utilized to create fluorescent probes for the detection of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which play crucial roles in cellular signaling and pathology. rsc.org The design of such probes often involves a chemical reaction between the probe and the analyte that leads to a change in the fluorescence signal. The electronically distinct substituents on this compound could be leveraged to design probes that are sensitive to specific cellular microenvironments or analytes. The study of interactions between small molecules and biological membranes is another area where phenazine-related compounds have been explored. For example, the perturbation of model lipid membranes by phenoxazine (B87303) derivatives has been investigated to understand their interactions with lipid bilayers. nih.gov

Table 2: Summary of Emerging Research Applications and the Potential Role of this compound

| Application Area | General Role of Phenazine Derivatives | Potential Contribution of this compound |

| Organic Electronic Materials | Fluorescent emitters, host materials, and semiconductors in OLEDs and OFETs. acs.orgproquest.com | Tunable electronic properties due to opposing electronic nature of substituents, potentially leading to optimized device performance. nasa.gov |

| Electrochemical Sensing | Redox mediators with tunable potentials for enhanced sensitivity and selectivity. tandfonline.commq.edu.auresearchgate.net | Modified redox potential due to methoxy and chloro groups could be tailored for specific analyte detection. |

| Optical Bioimaging | Fluorescent probes with tunable photophysical properties for cellular imaging. nih.gov | Potentially unique fluorescence characteristics arising from the combination of an electron-donating and an electron-withdrawing group. |

| Cellular and Lipid Probes | Probes for imaging lipid droplets and detecting reactive oxygen species. researchgate.netrsc.org | Lipophilicity and electronic properties could be suitable for developing probes to study lipid dynamics and cellular processes. |

Future Directions and Unexplored Avenues in 1 Methoxy 8 Chlorophenazine Research

Potential for Novel Synthetic Methodologies

The synthesis of asymmetrically substituted phenazines like 1-Methoxy-8-chlorophenazine can be challenging, often resulting in low yields or requiring harsh reaction conditions. sci-hub.ruresearchgate.net Advancing the study of this compound necessitates the development of more efficient, versatile, and scalable synthetic strategies.

Future research could focus on adapting modern cross-coupling reactions. For instance, a refined approach to assembling the 1-methoxyphenazine (B1209711) core through a Buchwald-Hartwig cross-coupling, followed by a reductive cyclization, has proven effective for similar scaffolds and could be optimized for this specific target. researchgate.net Another promising avenue is the exploration of transition-metal-free reactions, such as tandem oxidative conversions that proceed under mild, radical conditions, which could offer a more environmentally benign synthetic route. researchgate.net

Furthermore, electrochemical methods present an innovative approach. A recently developed method for synthesizing 1-chlorophenazines involves the electrochemical reduction of a tetrachlorinated cyclohexanedione precursor, which could be adapted for the synthesis of this compound. sci-hub.ru Such electrosynthesis methods often provide high yields and avoid the need for harsh chemical oxidants or reductants.

Key areas for methodological improvement include:

Catalyst Development: Designing new palladium, copper, or silver catalysts, potentially as nanoclusters, to improve the efficiency of C-N bond formation in the final cyclization step. mdpi.com

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can enhance safety, improve reaction control, and facilitate scalability.

Supramolecular Catalysis: Investigating the use of host molecules, such as HemiQ researchgate.neturils, to act as nanoreactors that could control the regioselectivity of the condensation reaction, thereby increasing the yield of the desired 1,8-disubstituted isomer. researchgate.net

Advanced Mechanistic Elucidation Techniques

A detailed understanding of how this compound exerts its biological or chemical effects is currently limited. Future studies should employ a suite of advanced analytical and spectroscopic techniques to elucidate its mechanism of action at a molecular level.

The redox properties of phenazines are central to their activity. researchgate.net Advanced electrochemical techniques, such as cyclic voltammetry (CV), can be used to determine the precise redox potentials of this compound, providing insight into its ability to participate in biological electron transfer reactions. rsc.org

To understand its interaction with biological systems, high-resolution analytical methods are crucial. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and structurally characterizing metabolites or adducts formed when the compound interacts with cells or biomolecules. nih.gov For instance, if the compound exhibits antibacterial properties, Scanning Electron Microscopy (SEM) could be used to visualize morphological changes in bacterial cells upon treatment, indicating mechanisms like cell wall damage or lysis. nih.gov

Furthermore, should the compound show promise in modulating cellular pathways, proteomic analysis could be a powerful tool. By comparing the protein profiles of cells treated with this compound to untreated cells, researchers can identify proteins and pathways that are significantly altered, offering clues to the compound's mode of action. researchgate.net

Computational Design of Enhanced Phenazine (B1670421) Analogs

Computational chemistry offers a powerful toolkit for the rational design of novel phenazine analogs with potentially superior properties. rsc.orgresearchgate.net By using computational models, researchers can predict the physicochemical and biological characteristics of hypothetical derivatives of this compound before undertaking their synthesis, thereby saving significant time and resources.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the phenazine core and predict how modifications to the substitution pattern would affect key properties. mdpi.comrsc.org For example, DFT can be used to calculate redox potentials and solvation free energies for a library of virtual analogs, helping to identify candidates with optimized characteristics for applications such as redox flow batteries or as antimicrobial agents. rsc.orgresearchgate.net These calculations can explore the effects of adding various electron-donating or electron-withdrawing groups at different positions on the phenazine ring. rsc.org

The table below illustrates a hypothetical computational screening of this compound analogs designed for enhanced redox potential and aqueous solubility, key parameters for biological activity and materials applications.

| Compound Name | Substituent at C-3 | Substituent at C-6 | Predicted Redox Potential (V) | Predicted Aqueous Solubility (logS) |

| This compound | - | - | -0.45 | -3.5 |

| Analog 1 | -OH | - | -0.42 | -3.1 |

| Analog 2 | -COOH | - | -0.38 | -2.5 |

| Analog 3 | - | -SO3H | -0.40 | -1.8 |

| Analog 4 | -COOH | -COOH | -0.31 | -1.2 |

This table contains simulated data for illustrative purposes.

Such computational studies can guide synthetic efforts toward analogs with a higher probability of success for a desired application. researchgate.net

Integration with Chemical Biology Tools for Target Discovery

For phenazine derivatives that exhibit interesting biological activity, identifying their precise molecular targets within the cell is a critical step in understanding their mechanism of action and potential therapeutic value. researchgate.netresearchgate.netnih.gov Chemical biology provides a range of powerful tools to achieve this.

A key strategy involves the design and synthesis of a "probe" molecule based on the this compound structure. This probe would incorporate a reactive group or a tag (like an azide (B81097) or alkyne for click chemistry) that allows it to be covalently linked to its interacting partners in a biological system.

Affinity-based methods are a direct approach for target identification. nih.gov A probe molecule could be immobilized on a solid support (e.g., beads) to create an affinity chromatography column. A cell lysate is then passed through the column, and proteins that bind to the probe are captured. These proteins can then be identified using powerful quantitative proteomics techniques involving mass spectrometry. nih.gov

Another advanced approach is the use of DNA Encoded Libraries (DELs). While not a direct application for a single known compound, the this compound scaffold could be incorporated into the design of a new fragment library. Screening such a library against a purified protein or a complex biological mixture could rapidly identify derivatives with high binding affinity, providing valuable structure-activity relationship data.

By integrating these chemical biology strategies, future research can move beyond phenotypic observations to a precise, target-based understanding of this compound's biological function, paving the way for its potential development in drug discovery or as a biological probe. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.